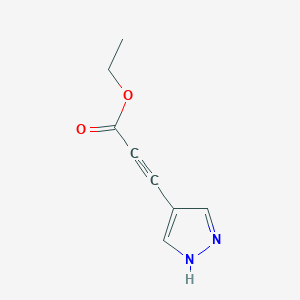
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (abbreviated as 6-CFMP) is an organic compound that has been studied for its potential applications in scientific research and drug development. 6-CFMP is a member of the pyrimidine family of heterocyclic compounds and is composed of two nitrogen atoms, two sulfur atoms, one chlorine atom, one fluorine atom, and two carbon atoms. It is a colorless, water-soluble solid with a melting point of 127-128°C, and is soluble in both organic solvents and water. 6-CFMP is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used in a variety of studies related to inflammation, cancer, and other diseases.
Mecanismo De Acción
The mechanism of action of 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of COX-2. COX-2 is an enzyme that catalyzes the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 reduces the production of these mediators, resulting in reduced inflammation and pain. 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a potent inhibitor of COX-2, and has been studied for its potential use in the treatment of conditions such as arthritis, cancer, and other diseases.
Biochemical and Physiological Effects
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its potential applications in the treatment of various diseases and conditions. As a potent inhibitor of COX-2, 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its ability to reduce inflammation and pain. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce tumor growth and metastasis. In addition, 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied for its potential to reduce the risk of cardiovascular disease, as well as its potential to reduce the risk of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments include its high potency as an inhibitor of COX-2, its water solubility, and its low cost. Additionally, 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can be synthesized easily and quickly using the Schotten-Baumann reaction. The main limitation of using 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments is its lack of specificity, as it is not selective for COX-2 inhibition. Additionally, 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has not been studied extensively in humans, and its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are a number of potential future directions for research on 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one. These include further studies on its potential use in the treatment of Alzheimer’s disease, as well as its potential to reduce tumor growth and metastasis. Additionally, further research is needed on its potential to reduce the risk of cardiovascular disease, as well as its potential to reduce the risk of stroke. Additionally, further studies are needed to better understand the mechanism of action of 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, as well as its safety and efficacy in humans. Finally, further research is needed to develop more specific inhibitors of COX-2 that could be used in combination with 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one to increase its efficacy.
Aplicaciones Científicas De Investigación
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research and drug development. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can reduce inflammation and pain, and has been studied in the treatment of conditions such as arthritis, cancer, and other diseases. 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has also been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce tumor growth and metastasis.
Propiedades
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(13)4-8(7)12/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADSSTMWXQWAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)





![2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1490475.png)
![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)
